4-(2-Hydroxy-2-phenylethyl)benzonitrile
Overview
Description
4-(2-Hydroxy-2-phenylethyl)benzonitrile is an organic compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . It is characterized by the presence of a benzonitrile group attached to a hydroxy-phenylethyl moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-phenylethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylacetonitrile in the presence of a base, followed by hydrolysis . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-2-phenylethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products
Oxidation: 4-(2-Oxo-2-phenylethyl)benzonitrile
Reduction: 4-(2-Hydroxy-2-phenylethyl)benzylamine
Substitution: 4-(2-Hydroxy-2-phenylethyl)-2-nitrobenzonitrile or 4-(2-Hydroxy-2-phenylethyl)-2-bromobenzonitrile
Scientific Research Applications
4-(2-Hydroxy-2-phenylethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2-phenylethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-2-phenylethyl)sulfanylbenzoic acid
- N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide
- Morpholinium, 4-(2-Hydroxy-2-phenylethyl)-4-methyl-, iodide (1:1)
- 2-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-1-(2,4,6-trimethoxyphenyl)ethanone, dihydrochloride
- 5-[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]dibenzo[2,1-b:2’,1’-f][7]annulen-11-one
Uniqueness
4-(2-Hydroxy-2-phenylethyl)benzonitrile is unique due to its specific structural features, such as the combination of a hydroxy-phenylethyl group and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(2-hydroxy-2-phenylethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9,15,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFOSMLLJNOML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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